allyl (2E)-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
The compound allyl (2E)-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate belongs to the thiazolopyrimidine class, characterized by a fused thiazole-pyrimidine core. Its structure includes:
- Allyl ester group at position 4.
- (2E)-2,4-dichlorobenzylidene substituent at position 2.
- 2-thienyl group at position 3.
- Methyl group at position 5.
Thiazolopyrimidines are pharmacologically significant due to their diverse bioactivities, including antimicrobial, anticancer, and anti-inflammatory properties . This analysis compares the target compound with structurally similar analogs, focusing on substituent effects, synthesis, physicochemical properties, and bioactivity.
Properties
Molecular Formula |
C22H16Cl2N2O3S2 |
|---|---|
Molecular Weight |
491.4 g/mol |
IUPAC Name |
prop-2-enyl (2E)-2-[(2,4-dichlorophenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C22H16Cl2N2O3S2/c1-3-8-29-21(28)18-12(2)25-22-26(19(18)16-5-4-9-30-16)20(27)17(31-22)10-13-6-7-14(23)11-15(13)24/h3-7,9-11,19H,1,8H2,2H3/b17-10+ |
InChI Key |
LEDMHNGTUJKBJS-LICLKQGHSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=C(C=C(C=C3)Cl)Cl)/SC2=N1)C4=CC=CS4)C(=O)OCC=C |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)SC2=N1)C4=CC=CS4)C(=O)OCC=C |
Origin of Product |
United States |
Preparation Methods
Condensation Reaction:
Industrial Production:
Chemical Reactions Analysis
Reactivity: Allyl (2E)-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is susceptible to various reactions
Common Reagents: Reagents like sodium borohydride, hydrogen peroxide, and Lewis acids are often employed.
Major Products: The specific products depend on reaction conditions and substituents.
Scientific Research Applications
Medicinal Chemistry:
Biological Studies:
Mechanism of Action
Targets: The compound likely interacts with specific proteins or enzymes.
Pathways: Further research is needed to elucidate the precise mechanism.
Comparison with Similar Compounds
Substituent Variations and Structural Features
Key structural analogs differ in the benzylidene substituent, heteroaromatic groups, and ester moieties (Table 1).
Table 1: Structural Comparison
Key Observations :
- Benzylidene Substituents : Electron-withdrawing groups (e.g., Cl in the target compound) increase electrophilicity and may enhance reactivity compared to electron-donating groups (e.g., methoxy in ) .
- Heteroaromatic Groups : The 2-thienyl group in the target compound introduces sulfur-based π-π interactions, distinct from phenyl or methoxyphenyl groups in analogs .
- Ester Groups : Allyl esters (target, ) may offer better lipophilicity than methyl/ethyl esters, influencing bioavailability .
Key Observations :
Physicochemical and Spectral Properties
Table 3: Physical and Spectral Data
Key Observations :
- Melting Points : Higher melting points (e.g., 427–428°C in ) correlate with bulky substituents (trimethoxybenzylidene) enhancing crystal packing .
- IR/NMR : All analogs show characteristic C=O (~1700 cm⁻¹) and NH stretches. The target compound’s 2-thienyl group would exhibit distinct aromatic protons (δ 6.5–7.5) .
Biological Activity
Allyl (2E)-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its applications in medicinal chemistry.
The synthesis of this compound typically involves multi-step reactions that include the formation of the thiazolo-pyrimidine core and subsequent functionalization. The presence of various substituents such as the dichlorobenzylidene and thienyl groups significantly influences its biological activity.
Chemical Structure
The chemical structure can be represented as follows:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 392.30 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Antimicrobial Activity
Several studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains, demonstrating effective inhibition at low concentrations.
Minimum Inhibitory Concentration (MIC)
| Pathogen | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
Anticancer Properties
Research has also highlighted the potential anticancer activity of this compound. In vitro studies have shown that it can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.
Case Study: Apoptosis Induction
A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in:
- Increased levels of reactive oxygen species (ROS)
- Activation of caspase pathways
- Cell cycle arrest at the G1 phase
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has shown promise in reducing inflammation. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
The biological activity of this compound is believed to be mediated through several mechanisms:
- DNA Intercalation : The planar structure allows intercalation between DNA bases, disrupting replication.
- Enzyme Inhibition : It acts as an inhibitor for various enzymes involved in cell proliferation.
- Cell Membrane Disruption : Alters membrane integrity leading to cell death in pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
